molecular formula C13H15ClN2O4 B1284370 3-(7-chloro-1H-indol-3-yl)propylamine oxalate CAS No. 1177295-26-9

3-(7-chloro-1H-indol-3-yl)propylamine oxalate

Cat. No. B1284370
CAS RN: 1177295-26-9
M. Wt: 298.72 g/mol
InChI Key: KJPRWXMDBXYJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-chloro-1H-indol-3-yl)propylamine oxalate is a chemical compound with the molecular formula C13H15ClN2O4 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 298.722 Da .

Scientific Research Applications

Multicomponent Reactions

Indole derivatives like “3-(7-chloro-1H-indol-3-yl)propylamine oxalate” are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Synthesis of Biologically Active Structures

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are essential and efficient chemical precursors for generating biologically active structures .

Antioxidant Activity

The indole nucleus has exhibited many important biological activities including antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibiotic Activity

Indole derivatives have shown antibiotic activity . Antibiotics are powerful medicines that fight bacterial infections. They either kill bacteria or keep them from reproducing.

Anti-inflammatory Activity

Indole derivatives have shown anti-inflammatory activity . Anti-inflammatory agents are substances that reduce inflammation, a response by the immune system to injury or disease.

Anticancer Activity

Indole derivatives have shown anticancer activity . Anticancer agents are substances that reduce the risk of cancer, slow the growth of cancer cells, or kill cancer cells.

Antiviral Activity

Indole derivatives possess various biological activities, i.e., antiviral . Antiviral drugs are a type of medication used specifically for treating viral infections.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . Antimicrobial agents kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers a variety of biological responses . The interaction of these compounds with their targets can result in changes at the molecular level, leading to the observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These pathways could be related to the aforementioned biological activities, such as antiviral, anti-inflammatory, and anticancer processes, among others.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels

properties

IUPAC Name

3-(7-chloro-1H-indol-3-yl)propan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.C2H2O4/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10;3-1(4)2(5)6/h1,4-5,7,14H,2-3,6,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPRWXMDBXYJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CCCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-chloro-1H-indol-3-yl)propylamine oxalate

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